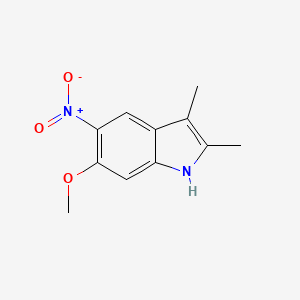

6-Methoxy-2,3-dimethyl-5-nitro-1H-indole

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Organic Synthesis

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. ijpsr.info It is frequently described as a "privileged scaffold," a term that denotes molecular frameworks capable of binding to a variety of biological receptors. ijpsr.infonih.gov This versatility makes the indole nucleus a recurring motif in numerous natural products, including alkaloids and peptides, as well as in a multitude of synthetic compounds developed for pharmaceutical and materials science applications. ijpsr.infomdpi.com

The chemical importance of the indole scaffold stems from its unique electronic properties. The pyrrole portion of the ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.net The ability to functionalize the indole core at multiple positions allows chemists to create vast libraries of derivatives with diverse biological activities and physical properties. mdpi.comrsc.org Consequently, the synthesis and modification of indole-containing molecules remain an active and vital area of research in modern organic chemistry. chim.itcore.ac.uk

Impact of Methoxy (B1213986) and Nitro Substituents on Indole Reactivity and Synthesis Design

The chemical behavior of the indole nucleus can be significantly modulated by the introduction of substituents. In the case of 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole, the methoxy (-OCH₃) and nitro (-NO₂) groups exert opposing electronic effects, creating a complex reactivity profile that must be carefully considered in synthesis design.

The methoxy group is a powerful electron-donating group through resonance (+R effect). chim.itnih.gov When attached to the indole ring, it increases the electron density of the aromatic system, thereby activating it towards electrophilic substitution. chim.itthedelocalizedchemist.com This enhanced reactivity can facilitate certain reactions but may also necessitate milder conditions to avoid over-reaction or polymerization. evitachem.com The position of the methoxy group also directs the regioselectivity of subsequent reactions. nih.gov

Conversely, the nitro group is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. rsc.orgacs.org Its presence deactivates the aromatic ring system towards electrophilic attack. acs.org However, it renders the indole nucleus more susceptible to nucleophilic substitution reactions, a mode of reactivity not typically observed in unsubstituted indoles. rsc.orgyoutube.com The powerful deactivating nature of the nitro group is a critical factor in planning multi-step syntheses, as it can hinder reactions that proceed readily on a more electron-rich indole core. rsc.org The nitro group itself can also be a synthetic handle, as it can be reduced to an amino group, providing a route to further functionalization. evitachem.com

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the same indole scaffold creates a polarized electronic landscape, influencing the reactivity of each position on the ring. evitachem.com

Structural Context of this compound within Contemporary Indole Chemistry Research

This compound is a polysubstituted indole that embodies the synthetic challenges and opportunities inherent in this class of compounds. Its structure features:

An indole core substituted at the 2 and 3 positions with methyl groups.

A methoxy group at the 6-position of the benzene ring.

A nitro group at the 5-position, adjacent to the methoxy group.

While specific research literature on this compound is not abundant, its constituent parts are well-studied. The 2,3-dimethylindole (B146702) core is a common structural motif. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the benzenoid ring is a classic design in medicinal chemistry to fine-tune electronic properties and biological interactions.

The synthesis of such a molecule would likely require a multi-step sequence carefully controlling regioselectivity. For instance, a potential strategy might involve the Fischer indole synthesis starting from a suitably substituted phenylhydrazine (B124118) and 2-butanone (B6335102) to form the 2,3-dimethylindole core, followed by controlled nitration and methoxylation, or beginning with a pre-functionalized benzene derivative. chim.it The synthesis of related disubstituted indoles, such as 3-methoxy-6-nitro-1H-indole, is known to present significant regiochemical challenges, often requiring specific directing groups and reaction conditions to achieve the desired isomer. evitachem.com

This specific compound serves as a model for exploring the synthesis and reactivity of highly functionalized indoles, which are valuable as intermediates in the development of new chemical entities.

Compound Data

Table 1: Physicochemical Properties of this compound and a Related Compound.

| Property | This compound (Predicted/Inferred) | 2,3-dimethyl-5-nitro-1H-indole (Reference) |

| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₀H₁₀N₂O₂ uni.lu |

| Molecular Weight | 220.23 g/mol | 190.19 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C2N1)OC)C=C2N+[O-])C | CC1=C(NC2=C1C=C(C=C2)N+[O-])C uni.lu |

| InChIKey | N/A | LKIMRQIKTONPER-UHFFFAOYSA-N uni.lu |

| Appearance | N/A | N/A |

| Melting Point | N/A | N/A |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dimethyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-6-7(2)12-9-5-11(16-3)10(13(14)15)4-8(6)9/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIBLLMFJUFEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC(=C(C=C12)[N+](=O)[O-])OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346557 | |

| Record name | 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68289-70-3 | |

| Record name | 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2,3 Dimethyl 5 Nitro 1h Indole and Its Derivatives

Classical Indole (B1671886) Annulation Reactions Applied to Substituted Precursors

Classical indole syntheses, developed from the late 19th to the early 20th century, remain foundational in heterocyclic chemistry. Their application to complex targets like 6-methoxy-2,3-dimethyl-5-nitro-1H-indole necessitates careful selection of precursors and reaction conditions to manage the electronic and steric effects of the substituents.

Fischer Indole Synthesis Adaptations for Methoxy- and Alkyl-Substituted Indoles

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus by heating a phenylhydrazone with an acid catalyst. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone, followed by a organicreactions.orgorganicreactions.org-sigmatropic rearrangement and subsequent cyclization with ammonia (B1221849) elimination. wikipedia.orgyoutube.com

For the synthesis of this compound, the required precursors would be 4-methoxy-3-nitrophenylhydrazine and butan-2-one .

The reaction mechanism involves the initial formation of the corresponding phenylhydrazone. Acid catalysis then facilitates tautomerization to an enamine intermediate, which, after protonation, undergoes the key organicreactions.orgorganicreactions.org-sigmatropic rearrangement to form a di-imine. Aromatization and intramolecular cyclization followed by the elimination of an ammonia molecule yield the final indole ring. wikipedia.org

Research has shown that the nature of substituents on the phenylhydrazine ring significantly influences the reaction's outcome. Methoxy-substituted phenylhydrazones, in particular, exhibit peculiar reactivity. For instance, the Fischer indolization of 2-methoxyphenylhydrazones can lead to "abnormal" products, where cyclization occurs on the methoxy-substituted side of the benzene (B151609) ring. nih.govnih.gov The choice of acid catalyst can also divert the reaction pathway; Brønsted acids like HCl in ethanol (B145695) may yield chlorinated byproducts, while Lewis acids such as zinc chloride can lead to different substitution patterns. nih.gov This highlights the necessity of careful optimization to favor the desired 6-methoxy isomer and prevent the formation of regioisomeric or otherwise substituted byproducts.

Table 1: Precursors and Conditions for Fischer Indole Synthesis

| Precursor 1 | Precursor 2 | Key Reaction Step | Typical Catalysts | Potential Challenges |

|---|---|---|---|---|

| 4-Methoxy-3-nitrophenylhydrazine | Butan-2-one | organicreactions.orgorganicreactions.org-Sigmatropic Rearrangement | Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃) wikipedia.org | Regioselectivity due to directing effects of -OMe and -NO₂ groups; potential for abnormal products. nih.govnih.gov |

Bischler-Möhlau Indole Synthesis Strategies

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778), typically under harsh heating conditions, to form a 2-aryl or 2-alkyl-indole. wikipedia.orgdrugfuture.com To synthesize the target compound, this method would theoretically involve the reaction of 3-bromo-butan-2-one with 4-methoxy-3-nitroaniline .

The mechanism is complex and can proceed through multiple pathways. nih.gov It generally begins with the N-alkylation of the aniline by the α-haloketone to form an α-aminoketone intermediate. A second molecule of aniline can then react to form a diamino-alkene intermediate, which subsequently cyclizes with the elimination of an aniline molecule to form the indole ring. wikipedia.orgchemeurope.com

A significant drawback of the classical Bischler-Möhlau synthesis is the requirement for harsh reaction conditions and often low yields. wikipedia.org Furthermore, the reaction is notorious for producing unpredictable mixtures of regioisomers, a problem that would be pronounced with a polysubstituted aniline like 4-methoxy-3-nitroaniline. nih.gov Modern strategies to mitigate these issues include the use of catalysts like lithium bromide or the application of microwave irradiation, which can lead to milder conditions, reduced reaction times, and improved yields. publish.csiro.auwikipedia.org

Table 2: Bischler-Möhlau Synthesis Strategy

| Aniline Precursor | Ketone Precursor | Key Intermediate | Classical Conditions | Modern Variants |

|---|---|---|---|---|

| 4-Methoxy-3-nitroaniline | 3-Bromo-butan-2-one | α-(4-methoxy-3-nitrophenylamino)ketone | High temperature (180-200 °C), excess aniline publish.csiro.au | Microwave irradiation, lithium bromide catalysis. publish.csiro.auwikipedia.org |

Hemetsberger Indole Synthesis Variants

The Hemetsberger indole synthesis (also known as the Hemetsberger-Knittel synthesis) produces indole-2-carboxylic esters from the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com The synthesis of a derivative of the target compound would start with 4-methoxy-3-nitrobenzaldehyde . This aldehyde would undergo a condensation reaction with an azidoacetate, such as ethyl azidoacetate, in the presence of a base like sodium ethoxide to form an ethyl α-azidocinnamate derivative. researchgate.net

The subsequent and defining step is the thermolysis of this vinyl azide, typically in a high-boiling solvent like xylene or 1,2-dichlorobenzene. semanticscholar.orgchim.it The reaction is believed to proceed through the formation of a transient nitrene intermediate, which then cyclizes onto the benzene ring to form the indole-2-carboxylate (B1230498) ester. wikipedia.org

A key consideration for this synthesis is regioselectivity. The thermal cyclization of meta-substituted precursors, such as the required 4-methoxy-3-nitrophenyl derivative, can lead to the formation of both 5- and 7-substituted indole regioisomers. rsc.org Recent variants of the Hemetsberger synthesis utilize microwave or flow chemistry to achieve rapid and high-yielding conversions, offering better control over the reaction conditions. doi.org

Reissert Indole Synthesis Approaches

The Reissert indole synthesis is another classical method that begins with an ortho-nitrotoluene derivative. wikipedia.org In its original form, the o-nitrotoluene is condensed with diethyl oxalate (B1200264) in the presence of a strong base (e.g., potassium ethoxide) to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, to form an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. wikipedia.org

To apply this method for this compound, one would need a specifically substituted starting material, such as 1,2-dimethyl-4-methoxy-5-nitrobenzene . The methyl group ortho to the nitro group would be deprotonated and condensed with diethyl oxalate. The subsequent reductive cyclization of the resulting pyruvate (B1213749) derivative would generate the indole ring. While versatile, the availability of the highly substituted starting materials can be a limitation. Modern approaches have employed continuous flow hydrogenation for the reductive cyclization step, offering a safer and more efficient alternative to traditional methods. akjournals.com

Modern Catalytic Approaches to Indole Formation

Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems, offering milder conditions and greater functional group tolerance compared to many classical methods.

Palladium-Catalyzed Cyclization and Functionalization in Indole Synthesis

Palladium catalysis provides a multitude of pathways for indole synthesis, generally involving the formation of key C-C or C-N bonds in the cyclization step. organicreactions.orgmdpi.com These methods often start with appropriately substituted anilines or nitroaromatics that possess a side chain suitable for cyclization.

Common palladium-catalyzed strategies include:

Heck-type Reactions: Intramolecular cyclization of N-allyl or N-vinyl anilines. For a substituted indole, this could involve a precursor like N-allyl-4-methoxy-3-nitroaniline. nih.gov

Sonogashira Coupling followed by Cyclization: The coupling of an o-haloaniline with a terminal alkyne, followed by a palladium- or copper-catalyzed cyclization of the resulting o-alkynylaniline. mdpi.com

Buchwald-Hartwig Amination: Intramolecular C-N bond formation is a common strategy. A related approach is the Buchwald modification of the Fischer indole synthesis, where an N-arylhydrazone is formed via a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.org

Tandem Cyclization/Functionalization: These reactions can build and functionalize the indole ring in a single pot. For example, a palladium-catalyzed tandem cyclization/C-H functionalization of two different alkynes can construct polycyclic functionalized indoles. nih.govresearchgate.net

For a complex target like this compound, a plausible palladium-catalyzed route could involve the synthesis of a 2-bromo-4-methoxy-5-nitroaniline precursor, followed by a series of couplings and a final cyclization step to build the substituted pyrrole (B145914) ring. The versatility of palladium catalysis allows for the strategic introduction of the methyl groups and the construction of the heterocyclic ring under relatively mild conditions. organicreactions.org

Table 3: Overview of Selected Pd-Catalyzed Indole Syntheses

| Method | General Precursors | Key Pd-Catalyzed Step | Advantages |

|---|---|---|---|

| Buchwald Modification (Fischer) | Aryl halide, Hydrazone | N-Arylation (C-N coupling) | Avoids handling of potentially unstable phenylhydrazines. wikipedia.org |

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Annulation via C-N and C-C bond formation | High convergence and atom economy. |

| Heck Cyclization | o-Haloaniline with alkene side-chain | Intramolecular C-C coupling | Good functional group tolerance. nih.gov |

| Sonogashira/Cyclization | o-Haloaniline, Terminal alkyne | C-C coupling followed by C-N cyclization | Access to 2- and 3-substituted indoles. mdpi.com |

Copper-Mediated Indole Construction

Copper catalysis has gained significant attention as a cost-effective and less toxic alternative to precious metals for the synthesis of indole motifs. researchgate.net These methods often involve annulation reactions using various nitrogen-containing substrates. researchgate.net Copper-catalyzed reactions provide a robust platform for constructing the indole core, demonstrating high catalytic activity and tolerance for a range of functional groups. researchgate.net

Recent advancements (2019-2023) in copper-catalyzed annulations have highlighted strategies involving substrates like anilines, o-alkynylanilines, and enamines, which could be adapted for the synthesis of precursors to 6-methoxy-2,3-dimethyl-1H-indole. researchgate.net For instance, a hypothetical copper-catalyzed cascade annulation could involve a suitably substituted aniline and a terminal alkyne to build the 2,3-disubstituted indole framework. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Indole Synthesis Strategies

| Starting Materials | Catalyst System | Product Type | Ref |

|---|---|---|---|

| 2-(Tosylmethyl)anilines and Terminal Alkynes | Copper Catalyst | 2,3-Disubstituted Indoles | organic-chemistry.org |

| o-Alkynylanilines, o-Aminophenylpropynols | Copper Catalyst | Functionalized Indoles | researchgate.net |

Cobalt-Catalyzed C-H Functionalization for Indole Derivatization

Cobalt catalysis has emerged as a powerful and economical approach for C-H functionalization, offering an alternative to more expensive noble metals like palladium and rhodium. researchgate.netchemistryviews.org These methods are particularly useful for the derivatization of pre-formed indole rings. Cobalt(III)-catalyzed C-H activation can selectively functionalize the C2-position of indoles, often employing a directing group on the indole nitrogen. chemistryviews.orgmorressier.com

An efficient method for synthesizing indole derivatives involves a cobalt-catalyzed C(sp³)–H bond functionalization, which proceeds through sequential C-H activation under mild conditions. researchgate.netrsc.org While many cobalt-catalyzed reactions require a strong directing group, progress has been made in systems that utilize weak coordination, expanding the scope and applicability of this methodology. morressier.com For the synthesis of a 2,3-dimethyl-substituted indole, a cobalt-catalyzed process could potentially be employed to introduce one of the methyl groups or other functionalities at a specific position on the indole core.

Rhodium-Catalyzed Annulation Methods

Rhodium-catalyzed C-H activation represents a highly efficient, versatile, and regioselective strategy for constructing diverse heterocyclic scaffolds, including indoles. bohrium.com These reactions often proceed under mild conditions and are tolerant of a wide array of functional groups. bohrium.com The synthesis of functionalized indoles can be achieved through the annulation of various substrates such as anilines, anilides, and aryl hydrazines with suitable reaction partners like alkynes. bohrium.com

For example, a rhodium(III)-catalyzed C-H activation of anilines, followed by a [3+2] annulation with internal alkynes, can produce highly substituted indoles. researchgate.netbohrium.com This strategy could be directly applied to the synthesis of the 6-methoxy-2,3-dimethyl-1H-indole precursor by selecting an appropriately substituted aniline and 2-butyne (B1218202) as the alkyne component. The use of a directing group on the aniline nitrogen can control the regioselectivity of the C-H activation and subsequent cyclization. pkusz.edu.cn

Table 2: Overview of Rhodium-Catalyzed Indole Synthesis

| Substrate Type | Reaction Partner | Catalyst System | Key Features | Ref |

|---|---|---|---|---|

| Anilines | Internal Alkynes | Rh(III) | Atroposelective synthesis, high regioselectivity | researchgate.netbohrium.com |

| N-aryl enamines | - | Pd(II) (related method) | Oxidative cyclization | pkusz.edu.cn |

| Indoles | Donor/Acceptor Carbenoids | Rh₂(S-DOSP)₄ | Asymmetric [3+2] cyclopentannulation | emory.edunih.gov |

Regioselective Functionalization: Nitration of Indole Systems

Once the 6-methoxy-2,3-dimethyl-1H-indole core is assembled, the subsequent regioselective introduction of a nitro group at the C5-position is the critical final step. The electronic properties of the indole ring, influenced by the electron-donating methoxy (B1213986) group and the pyrrole nitrogen, dictate the preferred sites of electrophilic attack.

Direct Nitration Strategies and Mechanistic Considerations

Direct nitration of aromatic compounds is a fundamental transformation for introducing a nitro group. researchgate.netresearchgate.net For indoles, electrophilic substitution typically occurs at the C3 position due to the high electron density of the pyrrole ring. quimicaorganica.org However, when the C3 position is substituted, as in the target precursor, electrophilic attack is redirected to the benzene portion of the molecule. The electron-donating 6-methoxy group would direct incoming electrophiles to the C5 and C7 positions. The specific outcome often depends on the nitrating agent and reaction conditions.

A variety of electrophilic nitrating agents are available for the nitration of indoles. Classical methods often employ a mixture of nitric acid and sulfuric acid, but these harsh conditions can lead to degradation or polymerization of the sensitive indole ring. evitachem.com Milder and more selective reagents have been developed to overcome these challenges.

Trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, has been shown to be an effective electrophilic nitrating agent for indoles under non-acidic and non-metallic conditions. rsc.orgnih.gov This reagent demonstrates strong regioselectivity, typically favoring the C3-position in unsubstituted indoles. rsc.orgnih.gov For a 2,3,6-trisubstituted indole, this method's selectivity would need to be carefully evaluated. Other nitrating systems include ceric ammonium nitrate (CAN), which can act as a nitrating agent under mild and neutral conditions, and N-nitropyrazole, a versatile and powerful reagent. researchgate.netnih.gov The choice of solvent can also play a crucial role in the regioselectivity of nitration reactions. nih.gov

Table 3: Common Electrophilic Nitrating Agents for Aromatic Systems

| Nitrating Agent | Conditions | Key Characteristics | Ref |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | Strong acid, low temperature | Traditional method, harsh conditions | evitachem.com |

| Trifluoroacetyl Nitrate | Non-acidic, non-metallic | High regioselectivity for C3 in unsubstituted indoles | rsc.orgnih.gov |

| Ceric Ammonium Nitrate (CAN) | Mild, neutral | Acts as nitrating agent, can be directed by chelation | researchgate.net |

| tert-Butyl Nitrite (TBN) | Mild, acetonitrile (B52724) solvent | Used for N-alkyl anilines, proceeds efficiently | researchgate.net |

To achieve high regioselectivity, particularly at positions that are not electronically favored, chemists can employ directing groups. These groups are temporarily installed on the molecule to guide the catalyst to a specific C-H bond for functionalization and are subsequently removed.

A notable example is the cobalt-catalyzed C-H nitration of indoles using a removable tert-butoxycarbonyl (tBoc) group on the indole nitrogen. researchgate.netnih.gov This strategy facilitates the site-selective nitration at the C2-position of 3-substituted indoles. researchgate.netnih.gov While this specific method targets the C2 position, the principle of using a removable directing group is a powerful concept in C-H functionalization. rsc.org By modifying the directing group and the metal catalyst, it is possible to steer functionalization to other positions on the indole ring, such as C4, C5, or C7. nih.gov For the synthesis of this compound, a directing group strategy could theoretically be designed to favor nitration specifically at the C5 position, overriding the inherent electronic preferences of the substituted indole ring.

Radical Nitration Pathways

The introduction of a nitro group onto the indole ring can be achieved through electrophilic nitration. youtube.comyoutube.com While classic methods often employ a mixture of nitric and sulfuric acids to generate the nitronium ion (NO2+) as the electrophile, radical nitration pathways offer an alternative approach. youtube.comyoutube.com These methods involve the generation of nitrogen dioxide radicals (•NO2) which then attack the electron-rich indole nucleus. The regioselectivity of this reaction is influenced by the existing substituents on the indole ring. For a 6-methoxy-2,3-dimethylindole, the electron-donating nature of the methoxy and methyl groups activates the benzene portion of the indole ring, directing the incoming nitro group. Specifically, the methoxy group at the 6-position would direct the nitration to the 5 or 7-position.

Sequential Synthesis Protocols Involving Nitroarene Precursors

An alternative to direct nitration of a pre-formed indole is the construction of the indole ring from a substituted nitroarene precursor. mdpi.commdpi.comnih.gov This approach offers excellent control over the final substitution pattern. A common strategy is the reductive cyclization of an aromatic nitro compound. mdpi.com For the synthesis of this compound, a suitable starting material would be a appropriately substituted o-nitrotoluene derivative. The Reissert indole synthesis, for instance, involves the reaction of an o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid derivative. mdpi.com Subsequent modifications can then be made to introduce the 2,3-dimethyl substituents.

Another powerful method is the ucsb.eduucsb.edu-sigmatropic rearrangement of N-oxyenamines, which can be generated from the reaction of N-arylhydroxylamines (derived from the corresponding nitroarenes) with activated alkynes. mdpi.comnih.gov This protocol allows for the synthesis of a wide array of polysubstituted indoles. mdpi.comnih.gov

Synthetic Routes for Incorporating Methoxy and Alkyl Substituents

Strategies for Methoxy Group Introduction and Positional Control

The introduction of a methoxy group onto the indole ring is a key step in the synthesis of many natural products and pharmacologically active compounds. chim.it The position of the methoxy group can significantly influence the molecule's biological activity and chemical reactivity. hhu.deresearchgate.net

Several methods exist for the introduction of a methoxy group. One common approach is to start with a commercially available methoxy-substituted aniline or other benzene derivative and then construct the indole ring using methods like the Fischer, Bischler, or Hemetsberger syntheses. chim.it For example, 6-methoxyindole (B132359) can be synthesized and used as a starting material for further functionalization. clockss.orgnih.gov

Positional control is crucial, and the choice of synthetic route often dictates where the methoxy group will be located. For instance, starting with p-anisidine (B42471) (4-methoxyaniline) in a Fischer indole synthesis will typically lead to a 5-methoxyindole. To obtain a 6-methoxyindole, one would need to start with m-anisidine (B1676023) (3-methoxyaniline). The stability of different conformers of methoxyindoles is also influenced by the position of the methoxy group. hhu.deresearchgate.net

An alternative strategy involves the introduction of the methoxy group at a later stage of the synthesis. This can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, on the indole ring with a methoxide (B1231860) anion. clockss.org The use of chromium tricarbonyl complexes can facilitate this substitution, even in the presence of other functional groups. clockss.org

Methods for 2,3-Dimethyl Substitution

The Fischer indole synthesis is a classic and versatile method for preparing 2,3-disubstituted indoles, including 2,3-dimethylindoles. researchgate.netyoutube.com This reaction involves the condensation of a phenylhydrazine with a ketone, in this case, 2-butanone (B6335102), in the presence of an acid catalyst. researchgate.net Various catalysts, such as boron trifluoride etherate, can be employed to improve the efficiency of this reaction. researchgate.net

Other methods for synthesizing 2,3-dimethylindoles include the cyclization of N-butenylaniline using polyphosphoric acid. google.com An efficient construction of 2,3-dimethyl-1-sulfonylindoles has also been reported using o-sulfonamidoacetophenone hydrazones and solid calcium carbide as an alkyne source. researchgate.net Further functionalization of the 2,3-dimethylindole (B146702) core can then be undertaken, for example, through N-phenylsulfonylation followed by bromination to introduce other substituents. nih.gov

Convergent and Efficient Synthesis Protocols for Polysubstituted Indoles

A novel methodology for the synthesis of functionalized indoles is based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates. nih.gov This method involves the conversion of readily available 2-oxindoles to 3,3-dibromo-2-oxindoles, followed by a Perkow reaction to afford 3-bromo-2-indolyl phosphates. The bromine atom can then be regioselectively substituted via a Suzuki coupling reaction, and subsequent reaction with organozinc reagents can furnish 2,3-disubstituted indoles. nih.gov

Applications of Flow Chemistry in Indole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indoles. mdpi.comnih.gov This technology offers several advantages over traditional batch chemistry, such as faster reaction times, improved safety, and easier scalability. ucsb.edu

Several classical indole syntheses have been adapted to flow processes. For example, the Fischer, Heumann, and Hemetsberger–Knittel syntheses have all been successfully performed under continuous flow conditions. mdpi.comnih.govacs.org Flow chemistry has also been utilized for the derivatization of the indole ring. mdpi.com For instance, the reductive cyclization of o-nitrostyrenes to form 2-substituted indoles has been achieved in a continuous flow system using palladium-catalyzed carbonylation. beilstein-journals.org This approach allows for the use of carbon monoxide as a reducing agent in a safer and more controlled manner. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 2,3 Dimethyl 5 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet in the downfield region, typically above 8.0 ppm, due to its acidic nature.

The aromatic region will feature two singlets, corresponding to the protons at the C4 and C7 positions. The electron-withdrawing effect of the nitro group at C5 and the electron-donating effect of the methoxy (B1213986) group at C6 will influence their chemical shifts. The proton at C4, being adjacent to the strongly deshielding nitro group, is anticipated to resonate at a lower field compared to the C7 proton.

The methyl groups at C2 and C3 are expected to appear as sharp singlets in the upfield region, likely between 2.0 and 2.5 ppm. The methoxy group protons will also produce a singlet, typically resonating between 3.8 and 4.0 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 8.0 | Broad Singlet |

| H-4 | 7.5 - 7.8 | Singlet |

| H-7 | 6.8 - 7.1 | Singlet |

| OCH₃ | 3.8 - 4.0 | Singlet |

| C2-CH₃ | 2.2 - 2.5 | Singlet |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The carbons of the indole ring will resonate in the aromatic region (100-150 ppm). The presence of the electron-withdrawing nitro group and the electron-donating methoxy group will significantly impact the chemical shifts of the carbons in the benzene (B151609) portion of the indole ring.

The C5 carbon, directly attached to the nitro group, is expected to be significantly deshielded, while the C6 carbon, bonded to the methoxy group, will be shielded. The quaternary carbons of the indole ring (C2, C3, C3a, C5, C6, C7a) will generally show lower intensity signals compared to the protonated carbons. The methyl and methoxy carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 135 - 140 |

| C3 | 110 - 115 |

| C3a | 128 - 132 |

| C4 | 115 - 120 |

| C5 | 140 - 145 |

| C6 | 150 - 155 |

| C7 | 95 - 100 |

| C7a | 130 - 135 |

| OCH₃ | 55 - 60 |

| C2-CH₃ | 10 - 15 |

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. However, in this specific molecule, with no expected vicinal or geminal proton couplings in the aromatic ring, the utility would be limited but could confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the signals of H4, H7, the methoxy protons, and the methyl protons to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretches: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group should be present in the 1000-1300 cm⁻¹ range, likely showing both asymmetric and symmetric stretching characteristics.

Predicted FT-IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Variable |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophoric system.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the extended π-conjugated system of the nitro-substituted indole ring. The indole nucleus itself typically shows two main absorption bands around 220 nm and 280 nm. nist.gov The presence of the methoxy group (an auxochrome) and the nitro group (a chromophore) will cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity (hyperchromic effect). The spectrum of a related compound, 1-methoxy-4-nitrobenzene, shows a strong absorption maximum around 318 nm, which is indicative of the charge transfer character introduced by the nitro and methoxy groups on a benzene ring. nist.gov A similar, significantly red-shifted absorption is anticipated for the title compound due to the extended conjugation of the indole system.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

The electronic absorption and emission spectra of indole and its derivatives are characterized by two primary electronic transitions, denoted as ¹Lₐ and ¹Lₑ. In many indole derivatives, these transitions are close in energy, leading to overlapping spectral bands. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring.

Fluorescence emission in indoles is also a key characteristic. However, certain substituents can quench fluorescence. For instance, nitro-substituted indoles are often found to be non-fluorescent or weakly fluorescent. This quenching effect is attributed to the nitro group promoting non-radiative decay pathways from the excited state. Therefore, this compound is predicted to exhibit weak or no fluorescence emission.

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on the analysis of similar substituted indoles, as direct experimental data for the title compound was not found in the cited literature.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Maximum Absorption (λₘₐₓ) | Red-shifted compared to indole |

| Molar Absorptivity (ε) | Moderate to high |

| Fluorescence Emission | Weak to non-fluorescent |

| Stokes Shift | Not applicable if non-fluorescent |

Influence of Substituents on Electronic Transitions and Excited States

The electronic transitions in the indole chromophore are significantly modulated by the substituents on the benzene and pyrrole (B145914) rings. chim.it The interplay between electron-donating and electron-withdrawing groups in this compound creates a complex electronic environment.

Nitro Group (at C5): As a strong electron-withdrawing group, the nitro group at the C5 position is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This reduction in the HOMO-LUMO energy gap typically leads to a bathochromic shift in the absorption spectrum. evitachem.com The nitro group can also increase the acidity of the indole N-H proton. nih.gov

Methoxy Group (at C6): The methoxy group is an electron-donating group that increases the electron density of the indole ring through resonance. chim.it This generally has a significant effect on the electronic structure. Studies on methoxy-substituted indoles show that they play a crucial role in the synthesis and reactivity of these compounds. chim.it

The combination of these substituents—a strong deactivator (nitro) and activators (methoxy, dimethyl)—results in a "push-pull" system. This arrangement can lead to significant intramolecular charge transfer character in the excited state, which influences the photophysical properties. Computational studies on substituted indoles have shown that such substitutions can be used to fine-tune the electronic transition energies for various applications. nih.gov

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, analysis of closely related structures provides a strong basis for predicting its solid-state conformation. For instance, crystallographic studies of other substituted indoles have successfully determined their three-dimensional structures, including the planarity of the indole ring and the orientation of substituent groups. d-nb.infochemtube3d.comuni.lu

A hypothetical crystal structure determination for the title compound would involve growing a single crystal and analyzing its diffraction pattern. This would allow for the unambiguous assignment of the space group and the determination of the unit cell parameters. The positions of all non-hydrogen atoms would be located and refined to yield a precise molecular structure. nih.gov

Table 2: Predicted Crystallographic Parameters for this compound This table presents hypothetical data based on typical values for similar organic molecules, as direct experimental data was not found.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Analysis of Bond Angles, Bond Lengths, and Crystal Packing

Based on the analysis of related indole structures, the indole ring system of this compound is expected to be nearly planar. d-nb.info The bond lengths within the fused benzene and pyrrole rings would reflect the aromatic character, though they would be influenced by the substituents. For example, the C-N bonds of the nitro group would be relatively short, and the C-O bond of the methoxy group would also have a specific, predictable length.

The bond angles around the sp² hybridized carbon and nitrogen atoms of the indole ring would be approximately 120°. The geometry of the methyl and methoxy substituents would also be determined, including the rotational conformation of the methoxy group relative to the indole plane. nih.gov

Computational and Theoretical Investigations of 6 Methoxy 2,3 Dimethyl 5 Nitro 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Information regarding the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole, as determined by DFT calculations, is not available. Furthermore, studies on its energetic landscape, including the identification of stable conformers and transition states, have not been reported.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting HOMO-LUMO gap for this compound, has not been documented. Such an analysis would be crucial for predicting the compound's chemical reactivity and kinetic stability.

There are no available MEP maps for this compound. These maps are instrumental in identifying the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions.

Specific NBO analysis data, which would detail the electronic delocalization, charge transfer, and hyperconjugative interactions within this compound, is absent from the scientific literature.

Spectroscopic Property Predictions (Time-Dependent DFT - TD-DFT)

No theoretical spectroscopic data, such as predicted UV-Vis absorption spectra, excitation energies, and oscillator strengths, calculated using TD-DFT for this compound, could be located.

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

A QTAIM analysis, which would provide a detailed understanding of the nature of chemical bonds and non-covalent interactions through the characterization of bond critical points in the electron density of this compound, has not been published.

Conformational Analysis and Interconversion Barriers for Methoxyindoles

Detailed conformational analysis and the calculation of interconversion barriers require specific computational studies, such as potential energy surface scans and transition state calculations, which have not been published for this compound.

Theoretical Predictions of Reactivity and Regioselectivity

Theoretical predictions of reactivity and regioselectivity, often derived from methods like frontier molecular orbital (FMO) theory, electrostatic potential (ESP) mapping, and calculated reaction pathways, are not available in the literature for this specific compound. Such studies would be necessary to provide scientifically accurate data tables and detailed research findings as requested.

Broader Research Implications and Future Directions for Indole Derivatives with Similar Substitution Patterns

Role as Versatile Building Blocks in Complex Organic Synthesis

Substituted indoles are highly valued as versatile intermediates in the synthesis of complex organic molecules, particularly those with significant biological activity. luc.edu The indole (B1671886) nucleus is a prevalent scaffold in numerous pharmaceuticals and natural products, including alkaloids, neurotransmitters like serotonin, and anti-inflammatory drugs. wikipedia.orgsci-hub.se

Indoles with methoxy (B1213986) and nitro substitutions are particularly useful. The methoxy group can be a precursor to a hydroxyl group or can influence the electronic properties of the aromatic system, while the nitro group is a key functional handle. The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization, opening pathways to a vast array of derivatives. evitachem.com For instance, 5-nitroindole (B16589) has been utilized as a starting material in the multi-step synthesis of peptidoleukotriene antagonists. luc.edu Furthermore, the electron-withdrawing nature of the nitro group activates the indole ring for specific reactions, such as nucleophilic addition and cycloadditions, that are not as facile with electron-rich indoles. acs.org This dual reactivity makes these compounds powerful synthons for constructing intricate molecular architectures found in drug candidates and natural products. sci-hub.senumberanalytics.com

Exploration of Novel Polycyclic and Fused Indole Architectures

The unique reactivity of nitro-substituted indoles makes them ideal substrates for the construction of novel polycyclic and fused heterocyclic systems. The electron-deficient nature of the C2=C3 double bond in 3-nitroindoles allows them to participate as dienophiles or dipolarophiles in cycloaddition reactions. acs.orgresearchgate.net

Research has demonstrated that indoles substituted with electron-withdrawing groups, such as a nitro group, can undergo Diels-Alder reactions to form carbazoles, which are themselves important structural motifs in biologically active compounds. acs.org Similarly, 1,3-dipolar cycloaddition reactions with azomethine ylides provide a route to pyrrolo[3,4-b]indoles. acs.org These fused systems can serve as precursors to other complex structures; for example, pyrrolo[3,4-b]indoles can undergo subsequent Diels-Alder reactions with acetylenic dienophiles to yield substituted carbazoles. acs.org Other explored architectures include furo[3,4-b]indoles. acs.org The ability to build such complex, multi-ring systems from relatively simple substituted indoles is a testament to their synthetic utility and a continuing area of active research. epa.gov

Rational Design of New Synthetic Pathways for Substituted Indoles

The significance of substituted indoles has driven the development of numerous synthetic methodologies, ranging from classical name reactions to modern catalytic approaches. sci-hub.se The rational design of pathways to access specific substitution patterns, such as the 5-nitro, 6-methoxy pattern, is a key focus.

Classical methods like the Fischer, Leimgruber-Batcho, Reissert, and Bartoli syntheses remain relevant, often with modern modifications. epa.gov The Leimgruber-Batcho indole synthesis, for instance, is particularly well-suited for preparing indoles from o-nitrotoluenes, making it applicable for compounds with nitro groups on the benzene (B151609) ring. epa.govorgsyn.org The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitrobenzenes and vinyl Grignard reagents. bhu.ac.in

More recent advancements include transition metal-catalyzed reactions, which offer high efficiency and functional group tolerance. rsc.org Palladium-catalyzed cross-coupling reactions, C-H activation, and intramolecular cyclizations have emerged as powerful tools for constructing the indole core and introducing substituents with high precision. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org For example, PIFA-mediated intramolecular cyclization allows for the efficient synthesis of N-substituted indoles under mild conditions. organic-chemistry.org The reductive cyclization of nitrobenzene (B124822) derivatives is another key strategy. epa.gov These modern methods provide chemists with a sophisticated toolbox to design and execute efficient syntheses of highly functionalized indoles for various applications.

Understanding Structure-Reactivity Relationships through Systematic Chemical Studies

Systematic studies of indole derivatives with varied substitution patterns are crucial for understanding their structure-reactivity relationships. In a molecule like 6-methoxy-2,3-dimethyl-5-nitro-1H-indole, the interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a "push-pull" electronic system. evitachem.com

In a typical indole, the pyrrole (B145914) ring is electron-rich, and electrophilic substitution occurs preferentially at the C3 position. wikipedia.orgbhu.ac.in However, the presence of a strong electron-withdrawing group like a nitro group significantly alters this reactivity. The C2=C3 double bond becomes electron-deficient, making it susceptible to nucleophilic attack and a participant in cycloaddition reactions. acs.orgresearchgate.net This altered reactivity, sometimes referred to as "umpolung" or reversal of polarity, has been exploited in various synthetic strategies. nih.gov

Conversely, the methoxy group at C6 donates electron density to the benzene portion of the ring system, influencing its reactivity in electrophilic aromatic substitution reactions. Understanding how these competing electronic effects dictate the regioselectivity of different reactions allows chemists to predict outcomes and strategically design synthetic routes. Competitive reaction studies, such as those performed for Vilsmeier-Haack formylation, help quantify the relative reactivities of different positions on the indole ring. rsc.org These fundamental studies are essential for harnessing the full synthetic potential of these complex building blocks.

Development of Advanced Synthetic Methodologies and Process Optimization

To meet the growing demand for complex indole derivatives in fields like pharmaceuticals, there is a continuous drive to develop more advanced and efficient synthetic methodologies. A key goal is process optimization to improve yields, reduce reaction times, minimize waste, and enhance scalability. numberanalytics.com

Modern techniques are being increasingly applied to indole synthesis. Microwave-assisted synthesis has been shown to dramatically accelerate reaction rates for processes like the Fischer indole synthesis, often leading to higher yields and cleaner reactions in minutes rather than hours. numberanalytics.comopenmedicinalchemistryjournal.comrsc.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers precise control over reaction parameters like temperature and mixing, which is particularly beneficial for managing highly reactive intermediates and improving safety and scalability. numberanalytics.comeurekalert.org

Furthermore, there is a strong emphasis on "green" chemistry principles. This includes the use of more environmentally benign solvents like water or ionic liquids, the development of catalyst-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. openmedicinalchemistryjournal.comacs.org Optimizing reaction conditions, such as catalyst choice, solvent, and temperature, is a critical aspect of making indole synthesis more sustainable and economically viable for industrial-scale production. numberanalytics.comnumberanalytics.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole?

The synthesis typically involves multi-step reactions starting with substituted indole precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 are preferred for nitro-group introduction (e.g., nitration reactions) .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions, especially during nitro-group installation .

- Catalysts : Copper iodide (CuI) or sodium hydride (NaH) may facilitate alkylation or substitution steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) yields high-purity products .

Q. Which analytical techniques are most reliable for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., methoxy, nitro, and methyl groups) and confirm regioselectivity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. How can researchers optimize purification of this compound?

- Flash column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30) for efficient separation .

- Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal formation for X-ray diffraction studies .

- Solvent extraction : Ethyl acetate/water partitioning removes unreacted starting materials .

Q. What preliminary assays are used to evaluate biological activity?

- Enzyme inhibition : Test interactions with carbonic anhydrase II via UV-Vis spectroscopy or fluorometric assays .

- Antimicrobial screening : Use agar diffusion assays against bacterial/fungal strains to assess efficacy .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate potential anticancer properties .

Q. How is the molecular structure initially elucidated without crystallography?

- Computational modeling : Tools like Gaussian or Avogadro predict bond angles and electron density maps .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm) .

- Elemental analysis : Confirms C/H/N/O ratios to validate stoichiometry .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

- SHELXL refinement : Refine X-ray data with SHELXL to correct for thermal motion and occupancy errors. Key steps include:

- Defining restraints for disordered groups (e.g., methyl or nitro orientations) .

- Using OLEX2 for real-time visualization and hydrogen-bond network analysis .

Q. How to address contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple concentrations to distinguish true activity from assay artifacts .

- Target specificity profiling : Use kinase inhibitor panels or proteomic arrays to identify off-target effects .

- Solubility adjustments : Test activity in DMSO/PBS mixtures to rule out solvent interference .

Q. What methodologies elucidate enzyme interaction mechanisms?

- X-ray crystallography : Co-crystallize the compound with carbonic anhydrase II to map binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

- Molecular dynamics simulations : AMBER or GROMACS simulate ligand-enzyme stability over time .

Q. How can computational modeling enhance synthetic route design?

- Retrosynthetic analysis : Tools like Synthia or Reaxys propose feasible pathways using available precursors .

- DFT calculations : Predict reaction barriers for nitro-group installation or methylation steps to optimize yields .

- Machine learning : Train models on indole reaction databases to predict regioselectivity and side products .

Q. What strategies improve stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .

- Light sensitivity tests : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.